molecular formula C7H7F2N3O2 B6272594 5-(difluoromethyl)-N-methyl-3-nitropyridin-2-amine CAS No. 1989672-74-3

5-(difluoromethyl)-N-methyl-3-nitropyridin-2-amine

Cat. No.: B6272594
CAS No.: 1989672-74-3
M. Wt: 203.1
InChI Key:
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Description

5-(difluoromethyl)-N-methyl-3-nitropyridin-2-amine is a compound of significant interest in the field of organic chemistry. It features a pyridine ring substituted with a difluoromethyl group, a nitro group, and a methylamine group. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-N-methyl-3-nitropyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the difluoromethylation of a pyridine derivative. This can be achieved through a radical process, where difluoromethyl radicals are generated and added to the pyridine ring . The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the development of novel difluoromethylation reagents has streamlined the synthesis, making it more accessible for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(difluoromethyl)-N-methyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can lead to various substituted pyridine derivatives .

Scientific Research Applications

5-(difluoromethyl)-N-methyl-3-nitropyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-N-methyl-3-nitropyridin-2-amine involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity. Additionally, the nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoromethyl group in 5-(difluoromethyl)-N-methyl-3-nitropyridin-2-amine imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

1989672-74-3

Molecular Formula

C7H7F2N3O2

Molecular Weight

203.1

Purity

95

Origin of Product

United States

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